molecular formula C26H22N4O2 B292402 Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No. B292402
M. Wt: 422.5 g/mol
InChI Key: NTWFVQZNLZLPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as TPTC, is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This molecule is of interest due to its unique chemical structure and potential for use in a variety of applications.

Mechanism of Action

The mechanism of action of Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood. However, it is believed to function through the formation of a complex with metal ions, which results in a change in the fluorescence properties of the molecule. This change can be used to detect the presence of metal ions in a sample.
Biochemical and Physiological Effects:
Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on biological systems.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its high selectivity for copper ions, which makes it a useful tool for the detection of copper in biological samples. However, one limitation is that it may not be effective for the detection of other metal ions.

Future Directions

There are several potential future directions for research involving Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One area of interest is the development of new fluorescent probes based on the Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate structure for the detection of other metal ions. Additionally, Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate may have potential applications in the development of new drugs or therapies for the treatment of diseases involving copper metabolism. Further research is needed to fully explore the potential applications of Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in scientific research.

Synthesis Methods

The synthesis of Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can be achieved through a multi-step process involving the reaction of various reagents. One commonly used method involves the reaction of 3-amino-1,2,4-triazole with ethyl 3-oxobutanoate, followed by the addition of triphenylphosphine and carbon tetrachloride. The resulting product is then treated with sodium methoxide to yield Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.

Scientific Research Applications

Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been studied extensively for its potential use in scientific research. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Ethyl 1,5,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to selectively bind to copper ions, and can be used to detect the presence of copper in biological samples.

properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 1,5,7-triphenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C26H22N4O2/c1-2-32-25(31)24-28-30(21-16-10-5-11-17-21)26-27-22(19-12-6-3-7-13-19)18-23(29(24)26)20-14-8-4-9-15-20/h3-18,23H,2H2,1H3

InChI Key

NTWFVQZNLZLPFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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